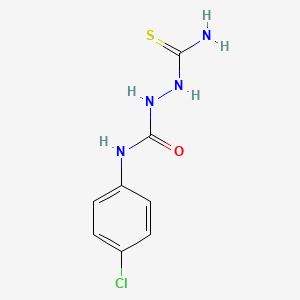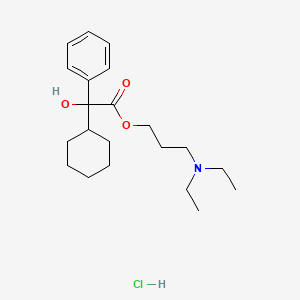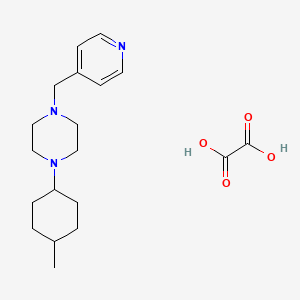![molecular formula C16H21Cl2NO6 B4883828 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)
4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
The potential applications of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate in scientific research are diverse and promising. One area of research where this compound has shown potential is in the development of new drugs for the treatment of various diseases. It has been found to have antifungal, antiviral, and anticancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate involves the inhibition of certain enzymes and proteins in the body. It has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in inflammation and pain. It also inhibits the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate are complex and varied. It has been found to have anti-inflammatory, analgesic, antifungal, antiviral, and anticancer properties. It has also been shown to have an effect on the cardiovascular system, including reducing blood pressure and improving heart function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate in lab experiments is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying the role of these molecules in various biological processes. However, one limitation is that it can be difficult to obtain and may be expensive, which could limit its use in some experiments.
Orientations Futures
There are numerous future directions for research involving 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, more studies are needed to explore the potential applications of this compound in other areas of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate is a promising compound with potential applications in various fields of scientific research. Its ability to inhibit specific enzymes and proteins makes it a useful tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate involves a multi-step process that begins with the reaction of 2,4-dichloro-6-methylphenol with propylene oxide to form 3-(2,4-dichloro-6-methylphenoxy)propan-1-ol. This intermediate is then reacted with morpholine to form 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine. The final step involves the reaction of this compound with oxalic acid to form 4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate.
Propriétés
IUPAC Name |
4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2.C2H2O4/c1-11-9-12(15)10-13(16)14(11)19-6-2-3-17-4-7-18-8-5-17;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAFNTRWGDAGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCOCC2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]morpholine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)
![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)